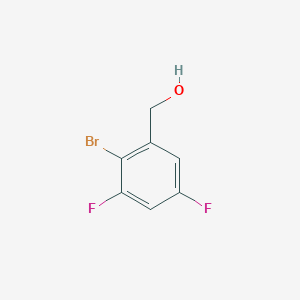

2-Bromo-3,5-difluorobenzenemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves bromination and fluorination reactions . For instance, the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene was achieved via a palladium-catalyzed Suzuki cross-coupling reaction . This involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was determined using X-ray crystallography . The molecule crystallized in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of 1-Bromo-3,5-difluorobenzene were determined using various methods .Scientific Research Applications

Efficient and Complementary Methods for Synthesis

Halogenated aromatic compounds, such as 1,2-dibromobenzenes, serve as valuable precursors for various organic transformations. They are particularly important in reactions based on the intermediate formation of benzynes, which are crucial for constructing complex organic molecules. This demonstrates the utility of compounds like 2-Bromo-3,5-difluorobenzenemethanol in synthetic organic chemistry for creating synthetically valuable derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Polymers and Materials Science

In materials science, halogenated aromatic compounds are utilized in the synthesis of hyperbranched polyethers, indicating the potential for this compound to be involved in creating new polymeric materials. These polymers exhibit unique properties due to the presence of phenolic hydroxyl groups, which can be modified through simple acylation, benzylation, or silylation, leading to materials with tailored functionalities (Uhrich, Hawker, Fréchet, & Turner, 1992).

Photodissociation Studies

The study of photodissociation mechanisms in halogenated benzenes, such as bromo-3,5-difluorobenzene, provides insight into the photochemical behavior of related compounds. Understanding the C–Br bond fragmentation under light exposure is essential for applications in photochemistry and environmental studies. This knowledge can help predict the photostability and photochemical pathways of compounds like this compound, which is crucial for developing light-sensitive materials or assessing environmental impact (Borg, 2007).

Organometallic Chemistry

Halogenated aromatics are also key intermediates in organometallic chemistry, facilitating the synthesis of complex organometallic structures. This highlights the potential of this compound to act as a building block in creating novel organometallic compounds with unique electronic and structural properties. Such compounds have applications ranging from catalysis to materials science (Ellis, Franken, Mcgrath, & Stone, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of a compound depend on its potential applications. For example, 2-bromo-3,3,3-trifluoropropene (2-BTP) is finding application as a fire extinguishing agent in confined spaces . Similarly, 5-bromo-4′,5′-bis(dimethylamino)fluorescein exhibited pH-dependent fluorescence, showing strong emission only at pH 3–6 . This compound can be used in various cross-coupling reactions to prepare derivatives and take advantage of its unique emission properties .

Properties

IUPAC Name |

(2-bromo-3,5-difluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHABCPTQANVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)

![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)

![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)